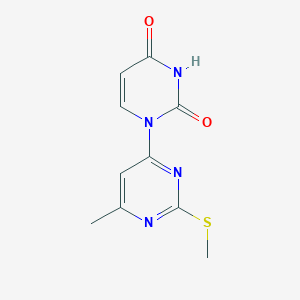
1-(4-methylphenyl)-5-phenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves multistep chemical processes including condensation, cyclization, and rearrangement reactions. For instance, the preparation of 5-phenyl-[1,2,3] triazolo [1,5-b] [1,2,4] triazine-3-carboxamide, a compound with structural similarities, is achieved through the diazotization of 5-amino-4-carbamoyl-1-(α-styryl)-1,2,3-triazole, resulting in a rearrangement from an initially formed compound to the final product. This synthesis showcases the complexity and the multistep nature of reactions involved in creating triazole derivatives (L'abbé et al., 2010).
Molecular Structure Analysis
The crystal structure of triazole derivatives, such as the one mentioned above, is determined using single-crystal X-ray diffraction techniques. This method provides detailed information about molecular conformation, intermolecular interactions, and crystal packing. The structure is characterized by specific space groups, lattice parameters, and bond angles, which contribute to understanding the compound's physical and chemical behavior (L'abbé et al., 2010).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, including acylation, amination, and cyclization. These reactions are critical for modifying the compound's structure and introducing new functional groups, which can significantly alter its physical and chemical properties. For example, acylation of 5-amino-1,2,3-triazoles results in the formation of acetyl derivatives, demonstrating the versatility and reactivity of triazole compounds (Sutherland & Tennant, 1971).
科学的研究の応用
Synthesis and Structural Analysis
1-(4-methylphenyl)-5-phenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide, as a compound, is closely related to the broader class of 1,2,4-triazoles and their derivatives, which have been extensively studied for their unique chemical properties and potential applications in various scientific research areas. For instance, Albert and Taguchi (1973) explored the catalytic hydrogenation of 4-amino-1,2,3-triazole-5-carbaldehydes, demonstrating methods that could be applicable to the synthesis and functionalization of related triazole compounds (Albert & Taguchi, 1973).
Chemical Reactions and Mechanisms
The study of triazole compounds' chemical reactivity has provided insights into novel synthesis pathways and reaction mechanisms. The work of Sutherland and Tennant (1971) on the Dimroth rearrangements of 4-substituted 5-amino-1,2,3-triazoles highlights the dynamic behavior of triazole derivatives under specific conditions, which could be relevant to understanding the chemical properties of 1-(4-methylphenyl)-5-phenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide (Sutherland & Tennant, 1971).
Antimicrobial Applications
Research into the antimicrobial properties of triazole derivatives is a significant area of interest. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and their derivatives, evaluating their antimicrobial activities. This research contributes to the understanding of how structural variations in triazole compounds can influence their biological activity, which may apply to the antimicrobial potential of 1-(4-methylphenyl)-5-phenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide (Bayrak et al., 2009).
Potential in Drug Discovery
The exploration of triazole derivatives in drug discovery, particularly as antimicrobial and anticancer agents, is another crucial application area. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, as discussed by Rahmouni et al. (2016), demonstrate the potential of triazole-related compounds in therapeutic applications. Such studies lay the groundwork for further investigation into 1-(4-methylphenyl)-5-phenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide and its potential uses in medicinal chemistry (Rahmouni et al., 2016).
特性
IUPAC Name |
1-(4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-16-10-12-19(13-11-16)27-21(17-7-3-2-4-8-17)25-20(26-27)22(28)24-15-18-9-5-6-14-23-18/h2-14H,15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYAGRQKFIYKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NCC3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)


![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)
![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)



![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)
![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)
![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)
